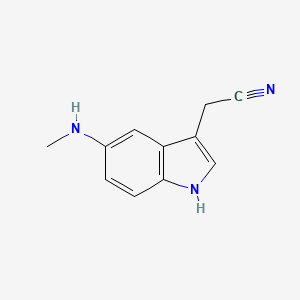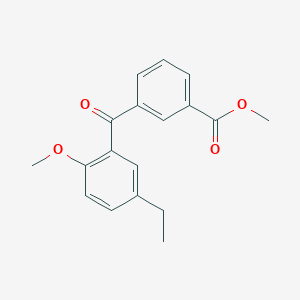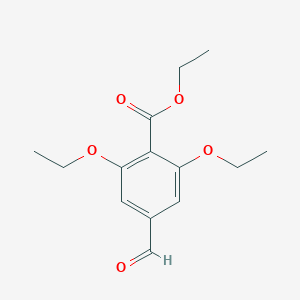
2,6-diethoxy-4-formylbenzoic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-diethoxy-4-formylbenzoic acid ethyl ester is an organic compound with the molecular formula C13H18O5 It is a derivative of benzoic acid, featuring ethoxy groups at the 2 and 6 positions and a formyl group at the 4 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diethoxy-4-formylbenzoic acid ethyl ester typically involves the esterification of 2,6-diethoxy-4-formylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to achieve high purity and consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-diethoxy-4-formylbenzoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 2,6-diethoxy-4-carboxybenzoic acid.
Reduction: 2,6-diethoxy-4-hydroxybenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,6-diethoxy-4-formylbenzoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,6-diethoxy-4-formylbenzoic acid ethyl ester depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in various biochemical reactions, influencing the compound’s overall effect.
Comparación Con Compuestos Similares
Ethyl 2,6-dimethoxy-4-formylbenzoate: Similar structure but with methoxy groups instead of ethoxy groups.
Methyl 2,6-diethoxy-4-formylbenzoate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness: 2,6-diethoxy-4-formylbenzoic acid ethyl ester is unique due to the presence of ethoxy groups, which can influence its reactivity and solubility compared to similar compounds. The ethoxy groups may also affect the compound’s biological activity, making it a valuable molecule for specific applications.
Propiedades
Número CAS |
55687-55-3 |
|---|---|
Fórmula molecular |
C14H18O5 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
ethyl 2,6-diethoxy-4-formylbenzoate |
InChI |
InChI=1S/C14H18O5/c1-4-17-11-7-10(9-15)8-12(18-5-2)13(11)14(16)19-6-3/h7-9H,4-6H2,1-3H3 |
Clave InChI |
CAMQXYCFBVNFBA-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=CC(=C1C(=O)OCC)OCC)C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Methoxy-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B8588190.png)
![4-[2-[tert-butyl(dimethyl)silyl]oxyethyl]aniline](/img/structure/B8588191.png)
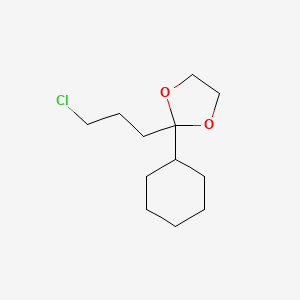
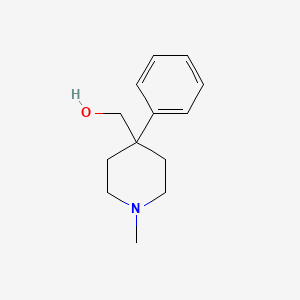
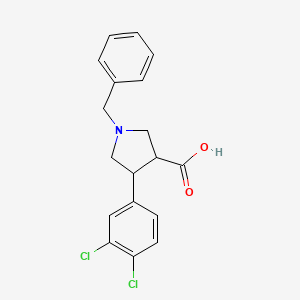

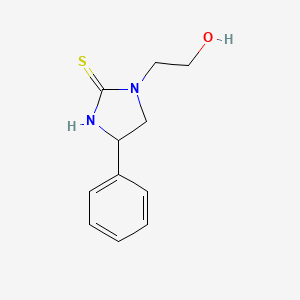
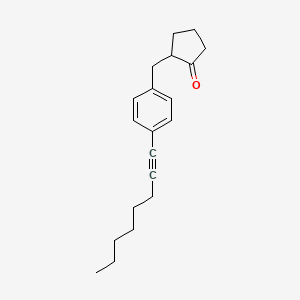
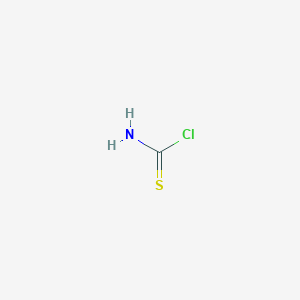
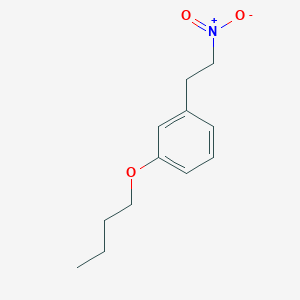
![2,6-Dichloro-N-[(5-phenylpyridin-2-yl)carbamoyl]benzamide](/img/structure/B8588261.png)
